molecular formula C20H18FN3O4S B5725771 4-({4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}carbonyl)-2(1H)-quinolinone

4-({4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}carbonyl)-2(1H)-quinolinone

Cat. No. B5725771
M. Wt: 415.4 g/mol
InChI Key: WZVUOJAJGOMRDE-UHFFFAOYSA-N
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Description

The compound of interest is part of a broader class known as quinolinone derivatives. These compounds have been synthesized and explored for various biological activities and structural properties. They are characterized by their unique molecular architecture, which combines quinolinone with different substituents leading to diverse chemical and physical properties (Desai et al., 2017).

Synthesis Analysis

The synthesis of quinolinone derivatives typically involves the reaction of different substituted phenylsulfonyl moieties with piperazine, followed by further reactions depending on the desired functional groups. The process involves multiple steps, including formation, crystallization, and purification to obtain the final compounds. These synthetic pathways are crucial for developing compounds with potential antimicrobial activities (Desai et al., 2017).

Molecular Structure Analysis

The molecular structure of these compounds has been analyzed using techniques such as FT-IR, NMR, LCMS, and single crystal X-ray diffraction studies. The analysis reveals the spatial arrangement of atoms, molecular conformations, and intermolecular interactions, contributing to the stability and biological activities of these compounds. The structural analysis provides insights into the three-dimensional supramolecular architecture, essential for understanding the compound's chemical behavior (Desai et al., 2017).

Chemical Reactions and Properties

Quinolinone derivatives participate in various chemical reactions, influenced by their functional groups and structural framework. Their reactivity is essential for the synthesis of more complex molecules and for modifications that enhance biological activity. The sulfone and piperazine moieties contribute to the compounds' reactivity, enabling interactions with biological targets (Desai et al., 2017).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline form, are critical for the compound's application in different environments and formulations. These properties are influenced by the molecular structure and are essential for the compound's handling, storage, and application in biological systems (Desai et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and pH dependence, are determined by the compound's molecular framework and substituents. These properties impact the compound's biological activity, interaction with other molecules, and suitability for various applications. Understanding these properties is crucial for the development and application of quinolinone derivatives (Desai et al., 2017).

properties

IUPAC Name

4-[4-(4-fluorophenyl)sulfonylpiperazine-1-carbonyl]-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O4S/c21-14-5-7-15(8-6-14)29(27,28)24-11-9-23(10-12-24)20(26)17-13-19(25)22-18-4-2-1-3-16(17)18/h1-8,13H,9-12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZVUOJAJGOMRDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC(=O)NC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-({4-[(4-fluorophenyl)sulfonyl]piperazino}carbonyl)-2(1H)-quinolinone

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